
tert-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BOC-2-AMINOPYRIDINE-3-BORONIC ACID PINACOL ESTER: is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid pinacol ester group attached to a 2-aminopyridine moiety, which is further protected by a tert-butoxycarbonyl (BOC) group. The unique structure of this compound makes it a valuable building block for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BOC-2-AMINOPYRIDINE-3-BORONIC ACID PINACOL ESTER typically involves the following steps:
Protection of the Amino Group: The amino group of 2-aminopyridine is protected using a tert-butoxycarbonyl (BOC) group. This is achieved by reacting 2-aminopyridine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Borylation: The protected 2-aminopyridine is then subjected to borylation using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of BOC-2-AMINOPYRIDINE-3-BORONIC ACID PINACOL ESTER follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: BOC-2-AMINOPYRIDINE-3-BORONIC ACID PINACOL ESTER is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This compound can undergo protodeboronation, where the boronic ester group is replaced by a hydrogen atom. This reaction is typically catalyzed by acids or bases.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Protodeboronation: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.
Protodeboronation: Formation of the corresponding hydrogen-substituted product.
Scientific Research Applications
Chemistry:
Organic Synthesis: BOC-2-AMINOPYRIDINE-3-BORONIC ACID PINACOL ESTER is widely used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The boronic ester group can form reversible covalent bonds with diols, making it useful in the development of bioconjugates and sensors.
Medicine:
Drug Development: This compound is used in the synthesis of potential drug candidates, particularly those targeting kinases and other enzymes.
Industry:
Material Science: BOC-2-AMINOPYRIDINE-3-BORONIC ACID PINACOL ESTER is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of BOC-2-AMINOPYRIDINE-3-BORONIC ACID PINACOL ESTER primarily involves its ability to participate in various chemical reactions. The boronic ester group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions. Additionally, the boronic ester group can form reversible covalent bonds with diols, making it useful in bioconjugation and sensor applications.
Comparison with Similar Compounds
- 2-Aminopyridine-5-boronic acid pinacol ester
- 2-Aminopyrimidine-5-boronic acid pinacol ester
- 4-Pyrazoleboronic acid pinacol ester
Comparison:
- Uniqueness: BOC-2-AMINOPYRIDINE-3-BORONIC ACID PINACOL ESTER is unique due to the presence of the BOC-protected amino group, which provides additional stability and selectivity in chemical reactions.
- Reactivity: Compared to other boronic esters, this compound exhibits enhanced reactivity in Suzuki-Miyaura coupling reactions due to the electron-donating effects of the BOC group.
Properties
Molecular Formula |
C16H27BN2O5 |
|---|---|
Molecular Weight |
338.2 g/mol |
IUPAC Name |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]borinic acid |
InChI |
InChI=1S/C16H27BN2O5/c1-14(2,3)23-13(20)19-12-11(9-8-10-18-12)17(22)24-16(6,7)15(4,5)21/h8-10,21-22H,1-7H3,(H,18,19,20) |
InChI Key |
UGHSVJXIYKOZSL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=CC=C1)NC(=O)OC(C)(C)C)(O)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


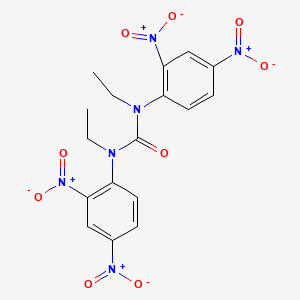
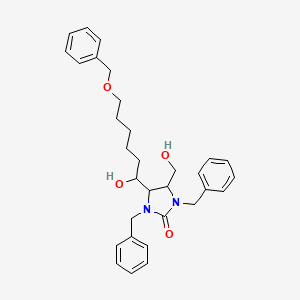
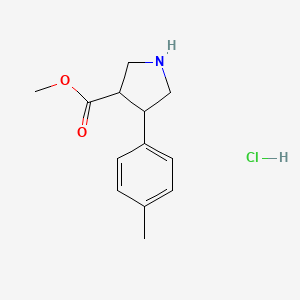
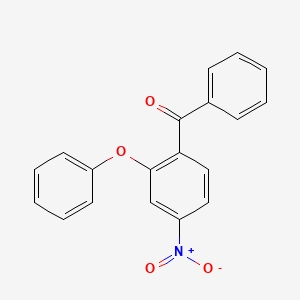
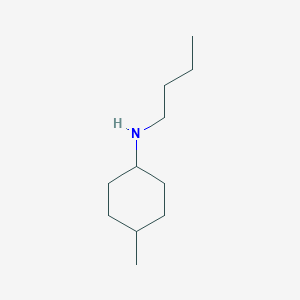

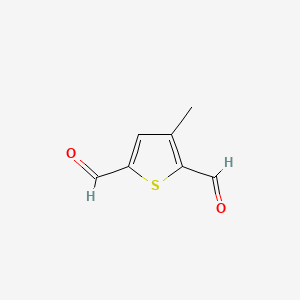

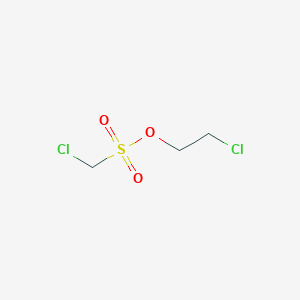
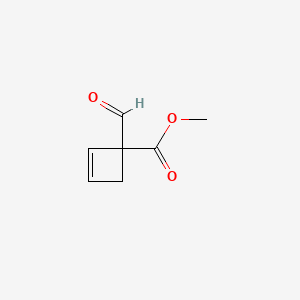
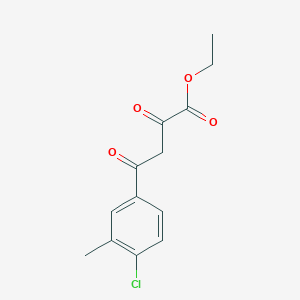
![(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B13835469.png)

![5,5a,7,8-Tetrahydro-4H-[1,2,3]oxadiazolo[4,5-e]indole-6,8a-diol 2-oxide](/img/structure/B13835488.png)
